molecular formula C11H15NO3 B2964419 N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide CAS No. 1396747-81-1

N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide

Cat. No.: B2964419
CAS No.: 1396747-81-1
M. Wt: 209.245
InChI Key: RFTWZCFGAOUGKW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide is an organic compound featuring a furan ring, a hydroxypropyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide typically involves the reaction of furan derivatives with cyclopropanecarboxylic acid derivatives. One common method is the condensation reaction between 2-furanmethanol and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide is unique due to the combination of the furan ring, hydroxypropyl group, and cyclopropanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(14,9-3-2-6-15-9)7-12-10(13)8-4-5-8/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWZCFGAOUGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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